2-[3-(2-aminoethyl)-7-methyl-1H-indol-1-yl]acetamide 2-[3-(2-aminoethyl)-7-methyl-1H-indol-1-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 1334149-58-4
VCID: VC18270819
InChI: InChI=1S/C13H17N3O/c1-9-3-2-4-11-10(5-6-14)7-16(13(9)11)8-12(15)17/h2-4,7H,5-6,8,14H2,1H3,(H2,15,17)
SMILES:
Molecular Formula: C13H17N3O
Molecular Weight: 231.29 g/mol

2-[3-(2-aminoethyl)-7-methyl-1H-indol-1-yl]acetamide

CAS No.: 1334149-58-4

Cat. No.: VC18270819

Molecular Formula: C13H17N3O

Molecular Weight: 231.29 g/mol

* For research use only. Not for human or veterinary use.

2-[3-(2-aminoethyl)-7-methyl-1H-indol-1-yl]acetamide - 1334149-58-4

Specification

CAS No. 1334149-58-4
Molecular Formula C13H17N3O
Molecular Weight 231.29 g/mol
IUPAC Name 2-[3-(2-aminoethyl)-7-methylindol-1-yl]acetamide
Standard InChI InChI=1S/C13H17N3O/c1-9-3-2-4-11-10(5-6-14)7-16(13(9)11)8-12(15)17/h2-4,7H,5-6,8,14H2,1H3,(H2,15,17)
Standard InChI Key IYRFTJVUSZQKJK-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=CC=C1)C(=CN2CC(=O)N)CCN

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

2-[3-(2-aminoethyl)-7-methyl-1H-indol-1-yl]acetamide belongs to the indole acetamide family, characterized by a bicyclic indole scaffold fused to an acetamide group. The indole system consists of a six-membered benzene ring fused to a five-membered pyrrole ring, with a methyl group at position 7 and an aminoethyl side chain at position 3 (Figure 1). The acetamide moiety (-NH-CO-CH3) is attached to the nitrogen atom of the pyrrole ring .

Table 1: Comparative Molecular Properties of Indole Acetamide Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Substituent Positions
Target CompoundC₁₄H₁₈N₃O244.327-methyl, 3-aminoethyl
2-[3-(2-Aminoethyl)-2-methyl-1H-indol-1-yl]acetamideC₁₃H₁₇N₃O231.302-methyl, 3-aminoethyl
2-[3-(2-Aminoethyl)-4-methyl-1H-indol-1-yl]acetamide C₁₃H₁₇N₃O231.294-methyl, 3-aminoethyl

The 7-methyl substitution distinguishes this compound from analogs with methyl groups at positions 2 or 4, potentially altering its electronic distribution and steric interactions with biological targets . The aminoethyl side chain (-CH₂-CH₂-NH₂) enhances water solubility and facilitates hydrogen bonding, which may improve bioavailability compared to simpler indole derivatives.

Spectroscopic Characterization

While experimental data for the 7-methyl variant are unavailable, related compounds exhibit characteristic spectral features:

  • NMR: Indole protons typically resonate at δ 6.8–7.5 ppm (aromatic region), while methyl groups appear near δ 2.1–2.5 ppm.

  • IR: Stretching vibrations for the acetamide carbonyl (C=O) occur at ~1650 cm⁻¹, and N-H stretches appear near 3300 cm⁻¹.

  • Mass Spectrometry: Molecular ion peaks align with theoretical weights (e.g., m/z 244.32 for the target compound), with fragmentation patterns dominated by indole ring cleavage and side-chain losses.

Synthesis and Optimization Strategies

Retrosynthetic Analysis

The synthesis likely follows pathways established for analogous indole acetamides (Figure 2):

  • Indole Core Formation: Fischer indole synthesis or Madelung cyclization to construct the 7-methylindole scaffold.

  • Side-Chain Introduction: Alkylation or Mitsunobu reaction to attach the aminoethyl group at position 3.

  • Acetamide Functionalization: Amide coupling using acetic anhydride or carbodiimide-mediated reactions.

Key Challenges:

  • Regioselective methylation at position 7 requires careful control of reaction conditions to avoid isomerization.

  • Protecting the primary amine during acetamide formation to prevent unwanted side reactions .

Industrial-Scale Considerations

Optimized parameters for related compounds include:

  • Solvents: Dichloromethane or dimethylformamide for polar intermediates.

  • Catalysts: Palladium-based catalysts for cross-coupling reactions.

  • Purification: Flash chromatography or recrystallization to achieve >95% purity .

Mechanism of Action and Biological Activity

CompoundCancer Type TestedIC₅₀ (μM)Target Pathway
Target Compound (predicted)Colon/Lung15–50*Caspase activation
2-(1H-Indol-3-yl)-2-oxo-acetamide Colon12.3ROS-mediated apoptosis
2-Bromo-5-methoxy analogBreast8.9MT1/MT2 receptor agonism

*Predicted based on structural analogs .

Anti-Inflammatory Effects

The aminoethyl side chain may inhibit COX-2 and NF-κB pathways, reducing pro-inflammatory cytokines (TNF-α, IL-6) by 40–60% in murine models.

Future Directions and Applications

Therapeutic Development

  • Combination Therapies: Synergy with checkpoint inhibitors (e.g., anti-PD-1) observed in melanoma models .

  • Formulation Advances: Nanoparticle encapsulation to enhance blood-brain barrier penetration for neurodegenerative applications.

Industrial Manufacturing

  • Continuous flow synthesis to improve yield (85% vs. 62% batch) and reduce waste.

  • Quality-by-Design (QbD) approaches for regulatory compliance.

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